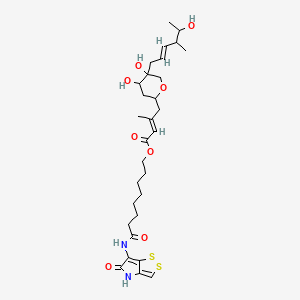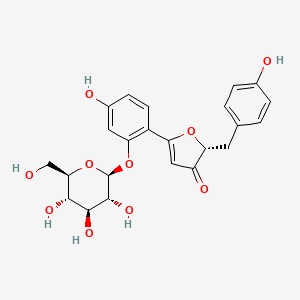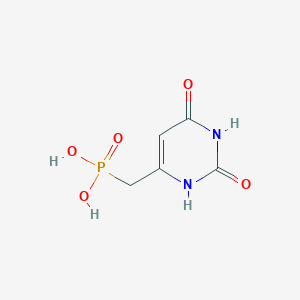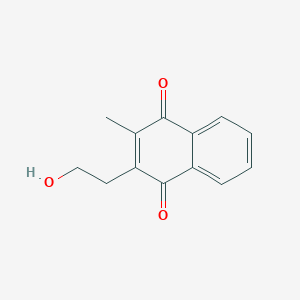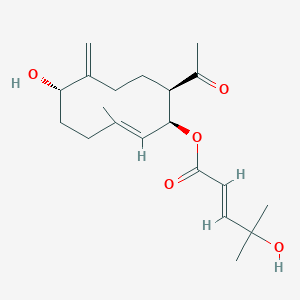
Eunicea sesquiterpenoid 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eunicea sesquiterpenoid 6 is a fatty acid ester. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Anti-Plasmodial Activity
Research on sesquiterpenoid metabolites from the Caribbean gorgonian coral Eunicea sp. has revealed compounds with significant inhibitory effects on the growth of the malaria parasite Plasmodium falciparum. These include various types of sesquiterpenes, such as elemane, eudesmane, and germacrane (Garzón et al., 2005).
Bioactive Compounds in Eunicea Succinea
Further studies on the gorgonian Eunicea succinea have isolated novel compounds such as 12,13-bisepieupalmerin, a new cembranolide, indicating a rich variety of sesquiterpenoid and diterpenoid content. This highlights the chemical diversity in Eunicea species and its potential bioactivity (Gopichand et al., 1984).
Fish Feeding Deterrents
Investigation of Brazilian gorgonian Heterogorgia uatumani led to the discovery of metabolites, including sesquiterpenes, that inhibit fish feeding. This exemplifies the ecological role of sesquiterpenoids in marine environments (Máia et al., 1999).
Anti-Inflammatory Agents
Diterpenoid glycosides, such as fuscosides from Eunicea fusca, have shown potent topical anti-inflammatory effects. These compounds, related to sesquiterpenoids, selectively inhibit leukotriene synthesis, highlighting their potential in anti-inflammatory therapies (Shin & Fenical, 1991).
Cembranoids and Insulin-Producing Cells
Cembranoids from Eunicea sp. have been studied for their effect on insulin-producing cells, demonstrating the potential of sesquiterpenoid derivatives in diabetes research (Porras et al., 2018).
Cytotoxicity and Anti-Tumor Activity
Inula sesquiterpenoids, while from a different genus, provide insight into the anti-tumor and cytotoxic properties of sesquiterpenoids. These compounds, with diverse structural features, have been extensively studied for their potential in cancer treatment (Wang et al., 2014).
Propiedades
Fórmula molecular |
C20H30O5 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
[(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate |
InChI |
InChI=1S/C20H30O5/c1-13-6-9-17(22)14(2)7-8-16(15(3)21)18(12-13)25-19(23)10-11-20(4,5)24/h10-12,16-18,22,24H,2,6-9H2,1,3-5H3/b11-10+,13-12+/t16-,17-,18-/m0/s1 |
Clave InChI |
OLVXTGNQLBNUDD-IHVYPXMLSA-N |
SMILES isomérico |
C/C/1=C\[C@@H]([C@@H](CCC(=C)[C@H](CC1)O)C(=O)C)OC(=O)/C=C/C(C)(C)O |
SMILES canónico |
CC1=CC(C(CCC(=C)C(CC1)O)C(=O)C)OC(=O)C=CC(C)(C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



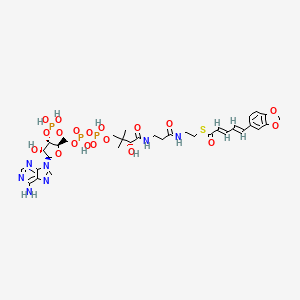
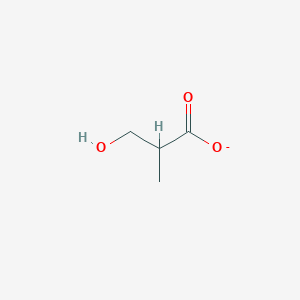

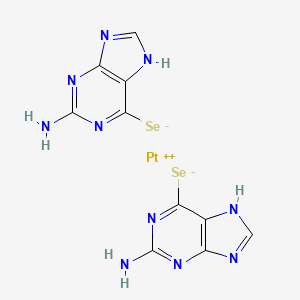
![(5R,8S,9R,11R,13R,16S,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,16,19-triol](/img/structure/B1249106.png)

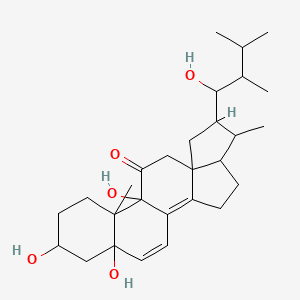
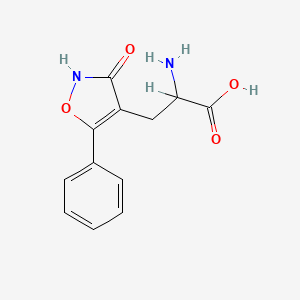

![2-[(4-Fluorobenzylamino)methyl]chroman-7-ol](/img/structure/B1249115.png)
